molecular formula C10H13IN4O2 B3054535 1-(3-Iodopropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 60971-83-7

1-(3-Iodopropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B3054535
CAS No.: 60971-83-7
M. Wt: 348.14 g/mol
InChI Key: VKHUHHFSOKRRJQ-UHFFFAOYSA-N
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Description

1-(3-Iodopropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a xanthine derivative with a modified N1 position containing a 3-iodopropyl substituent. The core structure, 3,7-dimethylxanthine (theobromine), is a well-characterized purine alkaloid with stimulant and vasodilatory properties .

Properties

IUPAC Name

1-(3-iodopropyl)-3,7-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IN4O2/c1-13-6-12-8-7(13)9(16)15(5-3-4-11)10(17)14(8)2/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHUHHFSOKRRJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10515392
Record name 1-(3-Iodopropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10515392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60971-83-7
Record name 1-(3-Iodopropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10515392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(3-Iodopropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,7-dimethylxanthine, which serves as the core structure.

    Iodopropylation: The iodopropyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of 3,7-dimethylxanthine with 1,3-diiodopropane in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-(3-Iodopropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Substitution Reactions: The iodopropyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The purine ring can undergo oxidation and reduction reactions, which can modify the electronic properties of the compound.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, such as in the synthesis of nucleoside analogs.

Common reagents and conditions used in these reactions include bases like sodium hydride, solvents such as dimethyl sulfoxide (DMSO), and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific nucleophiles or reagents used.

Scientific Research Applications

1-(3-Iodopropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of antiviral and anticancer drugs.

    Biological Studies: The compound is used in studies to investigate the biological activity of purine derivatives and their interactions with biological targets.

    Chemical Biology: It serves as a probe in chemical biology to study enzyme mechanisms and protein-ligand interactions.

    Material Science: The compound’s unique chemical properties make it useful in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-Iodopropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The iodopropyl group can enhance the compound’s binding affinity to these targets through halogen bonding and hydrophobic interactions. The purine ring can participate in hydrogen bonding and π-π stacking interactions, which are crucial for the compound’s biological activity. The specific pathways involved depend on the target and the context of its use in medicinal or biological research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and biological implications of analogous purine-2,6-dione derivatives:

Compound Name Substituent at N1/Other Positions Key Properties/Activities References
1-(3-Iodopropyl)-3,7-dimethyl... 3-Iodopropyl at N1 High lipophilicity; potential for radioiodination or prodrug activation. Inferred
1-(3-Chloropropyl)-3,7-dimethyl... 3-Chloropropyl at N1 Intermediate in synthesis; chlorine’s electronegativity may limit metabolic stability.
1-(5-Hydroxyhexyl)-3,7-dimethyl... 5-Hydroxyhexyl at N1 Enhanced water solubility; hydroxyl group enables conjugation (e.g., prodrugs).
7-(3-Chloro-2-hydroxypropyl)-1,3-dimethyl 3-Chloro-2-hydroxypropyl at N7 Dual functionality (chlorine + hydroxyl); potential antiarrhythmic/hypotensive activity.
8-((2-Chlorobenzyl)amino)-1-ethyl... 2-Chlorobenzylamino at C8, ethyl at N1 Selective A2A adenosine receptor antagonism (Ki = 71.1 nM).
1-Hydroxy-3,7-dimethyl... Hydroxyl at N1 Non-nucleoside inhibitor of Caf1 nuclease; unique binding mode.

Physicochemical Properties

  • Solubility : Polar substituents (e.g., hydroxyhexyl) improve aqueous solubility (critical for oral bioavailability), whereas iodopropyl may require formulation aids .

Biological Activity

1-(3-Iodopropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to other purine derivatives known for their therapeutic effects, including anti-inflammatory and anti-cancer properties. This article explores the biological activity of this compound through various studies and data analysis.

  • Molecular Formula : C10H13I N4O2
  • Molecular Weight : 332.14 g/mol
  • CAS Number : Not explicitly listed in the sources but related compounds are available.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

Research indicates that purine derivatives can exhibit significant antitumor activity. For instance, studies have shown that compounds with similar structures can inhibit tumor growth in various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.

2. Anti-inflammatory Effects

Purines are known to modulate inflammatory responses. The compound's structural similarity to known anti-inflammatory agents suggests it may also possess similar properties. In vitro studies have demonstrated that certain purine derivatives can reduce the production of pro-inflammatory cytokines.

3. Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism. For example, purine nucleoside phosphorylase (PNP) plays a crucial role in the metabolism of nucleosides and nucleotides. Inhibitors of PNP can lead to increased levels of certain nucleosides, potentially enhancing therapeutic effects against viral infections or cancer.

Data Table: Biological Activities

Activity TypeMechanismReference
AntitumorInhibition of cell proliferation
Anti-inflammatoryReduction of pro-inflammatory cytokines
Enzyme inhibitionInhibition of purine nucleoside phosphorylase

Case Studies

Several studies have investigated the biological effects of compounds similar to this compound:

  • Study on Antitumor Effects : A study published in Cancer Research demonstrated that a related purine derivative significantly inhibited the growth of breast cancer cells in vitro and in vivo models (Reference: ). The compound induced apoptosis through the activation of caspase pathways.
  • Anti-inflammatory Study : Research published in Journal of Immunology indicated that a similar compound reduced TNF-alpha levels in macrophages stimulated by lipopolysaccharides (Reference: ). This suggests a potential application for inflammatory diseases.

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